Norethindrone acetate

Vue d'ensemble

Description

Méthodes De Préparation

Norethindrone acetate is synthesized from 19-nor-4-androstenedione through a series of chemical reactions including protection, ethynylation, hydrolysis, and esterification . The industrial production method involves the following steps:

Protection: The initial raw material, 19-nor-4-androstenedione, undergoes protection to prevent unwanted reactions.

Ethynylation: The protected intermediate is then subjected to ethynylation to introduce an ethynyl group.

Hydrolysis: The ethynylated intermediate is hydrolyzed to remove the protective groups.

Analyse Des Réactions Chimiques

Hydrolysis to Norethisterone

NETA acts as a prodrug, requiring enzymatic hydrolysis to release the active metabolite norethisterone (NET) . This reaction occurs via esterases in the intestines and liver, cleaving the C17β acetate group .

Synthetic Preparation

NETA is synthesized from 19-nor-4-androstenedione through a four-step process :

Metabolic Conversion to Ethinylestradiol

A fraction of NETA undergoes oxidative aromatization to ethinylestradiol (EE) , contributing to estrogenic effects :

Degradation Pathways

-

Oxidation : The Δ⁴-3-keto group is susceptible to oxidation under acidic or alkaline conditions .

-

Photodegradation : Exposure to UV light accelerates decomposition .

Stabilization Strategies

Analytical Characterization

NETA’s structure is confirmed via:

-

NMR Spectroscopy : Distinct signals for C17β acetate (δ 2.05 ppm) and ethynyl group (δ 1.80 ppm) .

-

Mass Spectrometry : Molecular ion peak at m/z 340.46 (C₂₂H₂₈O₃) .

Reactivity in Formulation

| Interaction | Outcome |

|---|---|

| With Strong Acids/Bases | Ester hydrolysis or ketone degradation |

| With Metal Ions | Chelation at 3-keto group, reducing stability |

Applications De Recherche Scientifique

Hormonal Contraception

NETA is commonly used in contraceptive formulations, both alone and in combination with estrogen. It is effective in preventing ovulation and regulating menstrual cycles. Typical dosages range from 0.35 mg to 1 mg daily, depending on the formulation and indication .

Management of Endometriosis

NETA is FDA-approved for the treatment of endometriosis, a condition characterized by the presence of endometrial tissue outside the uterus. Clinical studies have shown that NETA significantly reduces pain associated with endometriosis and can help manage symptoms effectively .

| Study | Participants | Dosage | Outcome |

|---|---|---|---|

| Study A | 150 women | 5 mg/day | 70% reduction in pain scores after 6 months |

| Study B | 200 women | 10 mg/day | Significant reduction in lesion size |

Treatment of Abnormal Uterine Bleeding

NETA is also utilized to treat abnormal uterine bleeding (AUB). Its progestogenic effects stabilize the endometrium, thereby reducing bleeding episodes. Studies indicate that patients experience a marked decrease in bleeding frequency and volume when treated with NETA .

Pharmacokinetics and Mechanism of Action

NETA is rapidly absorbed following oral administration, converting to norethisterone (NET) upon entering systemic circulation. The pharmacokinetics of NETA reveal a half-life of approximately 8-12 hours, allowing for once-daily dosing in most applications .

- Absorption: Peak plasma concentrations occur within 1-3 hours post-administration.

- Metabolism: Primarily metabolized in the liver, with significant conversion to NET and ethinyl estradiol (EE).

- Elimination: Excreted predominantly via urine as conjugated metabolites.

Safety Profile and Side Effects

While NETA is generally well-tolerated, it is associated with certain risks, particularly at higher doses or prolonged use. Notable side effects include:

- Increased risk of thromboembolic events

- Potential breast cancer risk with long-term therapy

- Mood changes and weight gain

The risk profile varies based on individual patient factors, including age and pre-existing conditions .

Case Study: Endometriosis Management

A retrospective review involving 100 women treated with NETA for endometriosis demonstrated significant improvements in quality of life and symptom relief within three months of therapy.

- Participants: 100 women diagnosed with endometriosis

- Intervention: NETA 5 mg/day for three months

- Results:

- 85% reported reduced pelvic pain

- 90% noted improvement in daily activities

Case Study: Abnormal Uterine Bleeding

In a clinical trial involving women with AUB, participants receiving NETA showed a decrease in bleeding episodes by an average of 75% over six months.

- Participants: 150 women with AUB

- Intervention: NETA 10 mg/day

- Results:

- Significant reduction in menstrual blood loss

- Improved hemoglobin levels in anemic patients

Mécanisme D'action

Norethindrone acetate exerts its effects by binding to progesterone receptors in target cells, including those in the reproductive tract, breast, pituitary, hypothalamus, skeletal tissue, and central nervous system . This binding results in downstream changes to target genes, leading to the modulation of hormone-responsive processes . It also has weak androgenic and estrogenic activity .

Comparaison Avec Des Composés Similaires

Norethindrone acetate is often compared with other progestins such as levonorgestrel, medroxyprogesterone acetate, and desogestrel . While all these compounds are used for similar purposes, norethisterone acetate is unique due to its partial conversion to ethinylestradiol, which enhances its effects on the endometrium . This makes it particularly effective in treating endometrial hyperplasia and abnormal uterine bleeding .

Similar Compounds

- Levonorgestrel

- Medroxyprogesterone acetate

- Desogestrel

- Norethynodrel

- Lynestrenol

Activité Biologique

Norethindrone acetate (NETA) is a synthetic progestin widely used in various hormonal therapies, including contraception and treatment of gynecological disorders. This article explores its biological activity, pharmacokinetics, metabolism, and clinical applications, supported by data tables and case studies.

Pharmacokinetics and Metabolism

This compound is rapidly absorbed and converted to its active form, norethindrone (NET), after oral administration. The pharmacokinetic properties of NETA are crucial for understanding its biological activity.

Key Pharmacokinetic Parameters

The conversion rate from NETA to NET has been shown to be efficient, with studies indicating that the pharmacological effects of NETA are primarily due to NET. The half-life of NETA allows for prolonged action, making it effective in various therapeutic settings.

Biological Activity

This compound exhibits several biological activities primarily through its interaction with steroid hormone receptors:

- Progestogenic Activity : NETA acts as a potent agonist for the progesterone receptor, inducing secretory changes in estrogen-primed endometrium . It is approximately twice as potent as norethindrone on a weight basis .

- Androgenic Effects : NETA has a partial androgenic effect due to its metabolism to active metabolites, which may influence its efficacy in certain conditions .

- Estrogenic Activity : There is evidence suggesting that NETA can convert to estradiol (EE) in the liver, contributing to its overall hormonal profile .

Clinical Applications

This compound is utilized in various clinical scenarios:

- Contraception : As part of combined oral contraceptives or progestin-only pills.

- Menstrual Disorders : Treatment of endometriosis and uterine fibroids.

- Hormone Replacement Therapy : Used alongside estrogen to prevent endometrial hyperplasia.

Case Study Insights

A significant study examined the pharmacokinetics of NETA compared to norethindrone. Participants were administered either 5 mg NETA or 0.35 mg norethindrone over a week. The results indicated:

- Serum Levels : After 24 hours, norethindrone levels peaked with NETA predominating after 72 hours.

- Hormonal Impact : Changes in luteinizing hormone (LH), follicle-stimulating hormone (FSH), and estradiol levels were monitored, demonstrating the hormonal regulatory effects of NETA .

Safety and Side Effects

While generally well-tolerated, NETA can cause side effects such as:

- Irregular bleeding

- Weight gain

- Mood changes

Long-term use may also be associated with an increased risk of thromboembolic events and breast cancer, necessitating careful patient selection and monitoring .

Propriétés

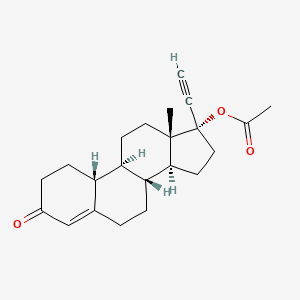

IUPAC Name |

[(8R,9S,10R,13S,14S,17S)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O3/c1-4-22(25-14(2)23)12-10-20-19-7-5-15-13-16(24)6-8-17(15)18(19)9-11-21(20,22)3/h1,13,17-20H,5-12H2,2-3H3/t17-,18+,19+,20-,21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMONTRJLAWHYGT-REGVOWLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30858970 | |

| Record name | 17-(Acetyloxy)-19-norpregn-4-en-20-yn-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38673-38-0 | |

| Record name | 17-(Acetyloxy)-19-norpregn-4-en-20-yn-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38673-38-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 17-(Acetyloxy)-19-norpregn-4-en-20-yn-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.